molecular formula C19H17ClN4O2S2 B2773268 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea CAS No. 922845-37-2

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

Cat. No. B2773268
CAS RN: 922845-37-2
M. Wt: 432.94
InChI Key: QSYCHOVTUVVDDA-UHFFFAOYSA-N
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Description

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Novel urea derivatives, including those with structural similarities to the compound of interest, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives has shown promise in antitumor activities, highlighting the potential of these compounds in cancer research and treatment (Ling et al., 2008).

Antioxidant Properties

Research into thiazole analogues possessing urea, thiourea, and selenourea functionality has revealed potent antioxidant activities. These compounds, through structural activity relationship studies, have been identified as new classes of potent antioxidant agents, indicating their potential use in mitigating oxidative stress-related conditions (Reddy et al., 2015).

Plant Growth Regulation

The synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas has yielded compounds with significant activity as plant growth regulators. This suggests potential agricultural applications, particularly in the development of substances that can modulate plant growth and productivity (Xin-jian et al., 2006).

Antitumor Metastasis

Investigations into the anti-tumor metastasis properties of similar compounds have demonstrated significant reductions in lung metastasis in model studies. These findings suggest that such urea derivatives could have applications in the treatment or prevention of cancer metastasis, offering new avenues for therapeutic intervention (Xia, 2011).

VEGFR-2 Inhibition

A series of thiadiazol derivatives containing a phenyl urea moiety have been evaluated for their antiproliferative effects and ability to inhibit VEGFR-2, a key factor in tumor angiogenesis. This suggests the potential of these compounds in cancer therapy, particularly in targeting cancer cell growth and proliferation pathways (Toolabi et al., 2022).

properties

IUPAC Name

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-3-8-15(9-12(11)2)21-17(26)22-18-23-24-19(28-18)27-10-16(25)13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCHOVTUVVDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

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